molecular formula C13H11NO2 B1360066 2-(4-Methoxybenzoyl)pyridine CAS No. 6305-18-6

2-(4-Methoxybenzoyl)pyridine

Cat. No.: B1360066
CAS No.: 6305-18-6
M. Wt: 213.23 g/mol
InChI Key: ZYZQOYSKLICWGX-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzoyl)pyridine is a pyridine derivative featuring a methoxy-substituted benzoyl group at the 2-position of the pyridine ring. This compound is of significant interest in coordination chemistry and materials science due to its ability to form stable complexes with metal ions . Its methoxy group enhances electron-donating properties, influencing reactivity and molecular interactions. Structural analogs of this compound often vary in substituent type (e.g., methyl, nitro, chloro) or position, leading to distinct physicochemical and functional differences.

Properties

IUPAC Name

(4-methoxyphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-11-7-5-10(6-8-11)13(15)12-4-2-3-9-14-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZQOYSKLICWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212376
Record name Ketone, p-methoxyphenyl 2-pyridyl
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Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6305-18-6
Record name (4-Methoxyphenyl)-2-pyridinylmethanone
Source CAS Common Chemistry
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Record name Ketone, p-methoxyphenyl 2-pyridyl
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Record name Ketone, p-methoxyphenyl 2-pyridyl
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Record name Ketone, p-methoxyphenyl 2-pyridyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the practical methods for the synthesis of 2-pyridyl ketones, including 2-(4-Methoxybenzoyl)pyridine, involves the coupling of 2-lithiopyridine with commercially available esters. This reaction occurs in a nitrogen atmosphere at temperatures below -78°C, forming a stable five-membered chelated intermediate . Another method involves the deprotonation of benzyl nitriles, followed by condensation with picolinic ester and subsequent decarboxylation .

Industrial Production Methods

In industrial settings, the production of 2-pyridyl ketones can be achieved through continuous flow chemistry. This method allows for the rapid and cost-efficient synthesis of diverse 2-pyridyl ketones by reacting 2-lithiopyridine with esters in a continuous flow system . This approach is environmentally friendly and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the ketone to other functional groups.

    Reduction: Reducing agents can be used to convert the ketone to alcohols or other reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like organometallic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Organometallic reagents like Grignard reagents and organolithium compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

2-(4-Methoxybenzoyl)pyridine exhibits several biological activities, making it a valuable candidate in drug development. Key areas of research include:

  • Anticancer Activity : Studies have shown that derivatives of pyridine can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound have been evaluated for their efficacy against human prostatic adenocarcinoma and colorectal carcinoma cell lines, demonstrating promising results in inhibiting cell proliferation .
  • Antiviral Properties : Research indicates that certain pyridine derivatives can inhibit viral replication. For example, compounds similar to this compound have shown potential activity against viruses such as hepatitis C and influenza B, highlighting their role in antiviral drug design .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as JMJD5, which is implicated in various diseases. The inhibition of these enzymes can lead to therapeutic benefits in conditions like cancer and metabolic disorders .

Agrochemical Applications

The presence of the pyridine moiety in this compound enhances its suitability for agrochemical applications:

  • Pesticide Development : Compounds derived from pyridine are often explored for their insecticidal and herbicidal properties. The structural characteristics of this compound may contribute to the development of new agrochemicals that are more effective and environmentally friendly.
  • Plant Growth Regulators : Research into the effects of pyridine derivatives on plant growth has indicated potential applications as growth regulators, which could improve crop yields and resistance to pests .

Synthesis Techniques

Various synthetic routes have been developed for the preparation of this compound, showcasing its versatility in chemical synthesis:

Synthesis Method Description Yield (%)
Pd-Catalyzed CouplingUtilizing palladium catalysts for the formation of carbon-carbon bonds in complex molecules.30-34
Acylation ReactionsEmploying acyl chlorides to introduce the benzoyl group onto the pyridine ring.Variable
Multi-step SynthesisCombining various reactions to construct complex derivatives with enhanced biological activity.High

Case Studies

  • Anticancer Efficacy Study : A study evaluated a series of pyridine derivatives, including this compound, against multiple cancer cell lines (MDA-MB-231, A549). The compound exhibited an IC50 value of 0.021 μM against MCF-7 cells, indicating potent anticancer properties .
  • Antiviral Activity Assessment : In vitro studies demonstrated that pyridine derivatives could inhibit the replication of hepatitis C virus strains effectively, suggesting their potential as antiviral agents .
  • Agrochemical Application Trial : Field trials with pyridine-based pesticides showed significant reductions in pest populations while maintaining crop health, underscoring the practical utility of this compound in agriculture.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzoyl)pyridine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituent type and position critically impact molecular weight, melting points, and solubility. Key examples include:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents
2-(4-Methoxybenzoyl)pyridine ~243.3 Not reported 4-OCH₃ on benzoyl
2-(4-Methylbenzoyl)benzoic acid ~270.3 Not reported 4-CH₃ on benzoyl
2-Amino-4-(2-chloro-5-phenyl)pyridine 466–545 268–287 Cl, substituted phenyl
N′-(4-Methoxybenzoyl)pyridine-2-carbohydrazide 283.28 Not reported Hydrazide, 4-OCH₃

Data sourced from experimental studies .

  • Methoxy vs. Methyl Groups : The methoxy group in this compound increases electron density compared to methyl analogs, enhancing hydrogen bonding and metal coordination .
  • Chloro/Nitro Substituents: Chloro and nitro groups in pyridine derivatives (e.g., 2-amino-4-(2-chloro-5-phenyl)pyridine) reduce solubility but improve thermal stability, with melting points exceeding 260°C .

Chemical Reactivity and Binding Affinity

Metal Ion Coordination:
  • This compound derivatives exhibit strong complexation with noble metal ions (e.g., Pd²⁺, Pt²⁺) due to the methoxy group’s electron-donating nature .
  • Modified 2-aminomethylpyridine derivatives (e.g., N,N-dioctyl-2-aminomethylpyridine) show enhanced Cu(II) recovery efficiency in polymer inclusion membranes (PIMs), achieving flux values >0.5 mmol/m²·h .
Receptor Binding:
  • ΔGbinding Values :

    • 2-(4-Methoxybenzoyl)benzoic acid: ΔG = -7.2 kcal/mol
    • 2-(4-Methylbenzoyl)benzoic acid: ΔG = -6.8 kcal/mol
    • Saccharin (reference): ΔG = -5.9 kcal/mol

    The methoxy group confers stronger receptor binding compared to methyl analogs, likely due to improved hydrogen bonding and hydrophobic interactions .

Biological Activity

2-(4-Methoxybenzoyl)pyridine is an aromatic compound featuring a pyridine ring substituted with a 4-methoxybenzoyl group. Its molecular formula is C12H11NO3, with a molecular weight of approximately 221.22 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms. Studies have shown that it is particularly effective against:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli and Acinetobacter baumannii.
  • Fungi : Notably Candida albicans.

The antimicrobial efficacy is often assessed using the serial broth dilution method, which helps determine the minimum inhibitory concentration (MIC) of the compound against these pathogens .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms that involve the modulation of signaling pathways related to cell growth and apoptosis. For instance, compounds structurally related to this compound have shown promising results in inhibiting c-Met and VEGFR-2, which are critical targets in cancer therapy .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. Research has indicated that derivatives of pyridine compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in diseases such as rheumatoid arthritis and inflammatory bowel disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the methoxy group enhances solubility and alters electronic properties compared to other similar compounds. This unique feature may contribute to its distinct biological activities and applications.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
2-AcetylpyridinePyridine ring with acetyl groupKnown for its flavoring properties
2-(4-Chlorobenzoyl)pyridinePyridine ring with chlorobenzoylExhibits different reactivity patterns
2-(Phenylcarbamoyl)pyridinePyridine ring with phenylcarbamoylPotential applications in agrochemicals

This table illustrates how variations in substitution patterns on the pyridine ring can lead to different biological activities, emphasizing the importance of SAR studies in drug development.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Screening : A study demonstrated that derivatives of this compound exhibited potent activity against S. aureus, with some analogs showing MIC values as low as 0.5 µg/mL .
  • Cancer Cell Proliferation Assays : In vitro assays revealed that certain derivatives could inhibit proliferation in breast cancer cell lines by inducing apoptosis through caspase activation pathways .
  • Inflammatory Response Modulation : Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in murine models of inflammation, suggesting its potential use as an anti-inflammatory agent .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Methoxybenzoyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves coupling a pyridine derivative with a methoxybenzoyl group via nucleophilic acyl substitution or Friedel-Crafts acylation. For example, in a representative procedure (similar to ), 4-methoxybenzoyl chloride reacts with a pyridine precursor (e.g., 3-methylpyrazolo[4,3-b]pyridine) in the presence of a base like K₂CO₃ in DMF. Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents (DMF, DCM) enhance reactivity.
  • Temperature : Room temperature minimizes side reactions compared to heated conditions.
  • Stoichiometry : Excess acyl chloride (1.2–1.5 eq.) ensures complete conversion.
    Yields typically range from 60–75%, with purity confirmed via HPLC (>95%) .

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks for the methoxy group (~δ 3.8 ppm) and pyridine protons (δ 8.2–8.6 ppm). The benzoyl carbonyl (C=O) appears at ~δ 165–170 ppm in ¹³C NMR.
  • Mass spectrometry : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 214.08 for C₁₂H₁₁NO₂).
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) verifies purity (>95%). Contaminants like unreacted starting materials or byproducts (e.g., hydrolysis products) are identified via retention time comparison .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions.
  • Storage : Store under inert atmosphere (argon) at room temperature to prevent degradation.
  • Toxicity management : While acute toxicity data are limited (), assume Category 4 hazards (oral, dermal, inhalation). Follow GHS precautionary statements (P261, P305+P351+P338) and ensure emergency eyewash stations are accessible .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions or compound purity. To address this:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor-binding studies) and control compounds.
  • Batch validation : Compare NMR and LC-MS data across batches to rule out structural deviations.
  • Solubility optimization : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid aggregation artifacts.
    For example, conflicting IC₅₀ values in enzyme inhibition studies may stem from differences in buffer pH or ionic strength, which modulate compound protonation states .

Q. What strategies improve the regioselectivity of functionalizing this compound for medicinal chemistry applications?

Methodological Answer:

  • Directed ortho-metalation : Use a directing group (e.g., pyridine N-oxide) to install substituents at the ortho position relative to the benzoyl group.
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids selectively modifies the pyridine ring. For example, Pd(PPh₃)₄ catalyzes coupling at the 3-position of pyridine under mild conditions (60°C, THF/H₂O).
  • Protecting groups : Temporarily protect the methoxy group with TMSCl to prevent undesired electrophilic substitution .

Q. How can computational methods guide the design of this compound derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinase ATP-binding pockets). Focus on optimizing π-π stacking between the benzoyl group and hydrophobic residues.
  • ADMET prediction : Tools like SwissADME estimate logP (target ≤3), solubility (≥50 µM), and CYP450 inhibition risks.
  • QM/MM simulations : Analyze transition states for metabolic degradation (e.g., CYP3A4-mediated oxidation) to identify metabolically stable substituents .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Methodological Answer:

  • Exothermic reactions : Use jacketed reactors with temperature control (<30°C) during acyl chloride additions.
  • Byproduct formation : Implement inline IR spectroscopy to monitor reaction progress and quench at optimal conversion.
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective isolation.
    For instance, scaling from 1g to 100g batches may reduce yield by 10–15% due to mixing inefficiencies; optimizing stirring rates (≥500 rpm) mitigates this .

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